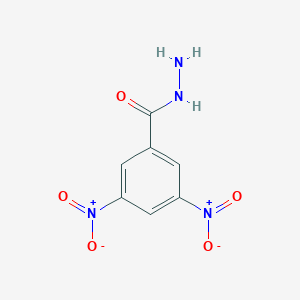

3,5-Dinitrobenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87798. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O5/c8-9-7(12)4-1-5(10(13)14)3-6(2-4)11(15)16/h1-3H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPILVRNBBRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183197 | |

| Record name | 3,5-Dinitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2900-63-2 | |

| Record name | 3,5-Dinitrobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2900-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002900632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2900-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DQ568XMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitrobenzohydrazide (CAS: 2900-63-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzohydrazide is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its analytical characterization. Furthermore, this document explores the burgeoning role of this compound derivatives in drug discovery, with a particular focus on their potent antitubercular and anticholinesterase activities. The underlying mechanisms of action for these biological activities are elucidated through detailed signaling pathway diagrams, and key quantitative data from relevant studies are presented in structured tables for clarity and comparative analysis. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other advanced materials.

Chemical and Physical Properties

This compound is a stable, yellow to orange crystalline solid. Its chemical structure is characterized by a benzene ring substituted with two nitro groups at the 3 and 5 positions and a hydrazide group at the 1 position. These structural features, particularly the electron-withdrawing nitro groups and the reactive hydrazide moiety, are key to its utility as a chemical building block.

| Property | Value | Reference |

| CAS Number | 2900-63-2 | [1][2] |

| Molecular Formula | C₇H₆N₄O₅ | [3] |

| Molecular Weight | 226.15 g/mol | [3] |

| Melting Point | 158 °C (recrystallized from ethanol) | [1] |

| Density | 1.608 g/cm³ | [1] |

| Appearance | Yellow to orange crystalline solid | [4] |

| Solubility | Moderately soluble in polar solvents | [4] |

| InChI Key | IJVPILVRNBBRSO-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)NN | [3] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-Dinitrobenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, followed by the reaction with hydrazine hydrate.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

-

Materials: 3,5-Dinitrobenzoic acid, Thionyl chloride (SOCl₂).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 3,5-Dinitrobenzoic acid (1 mole equivalent) and an excess of thionyl chloride (SOCl₂, typically 2-3 mole equivalents) is heated under reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3,5-Dinitrobenzoyl chloride is a solid and can be used in the next step without further purification.[5]

Step 2: Synthesis of this compound

-

Materials: 3,5-Dinitrobenzoyl chloride, Hydrazine hydrate, Ethanol.

-

Procedure: The crude 3,5-Dinitrobenzoyl chloride (1 mole equivalent) is dissolved in a suitable solvent such as ethanol. The solution is cooled in an ice bath, and hydrazine hydrate (1.1 mole equivalents) is added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities. The crude product can be recrystallized from ethanol to yield pure this compound.[6]

Analytical Data

The structural confirmation of this compound is typically performed using spectroscopic methods.

| Analytical Technique | Observed Features |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. The two equivalent protons on the benzene ring (at positions 2 and 6) would appear as a doublet, and the proton at position 4 would appear as a triplet. The protons of the -NH-NH₂ group will appear as broad singlets. In DMSO-d₆, the aromatic protons typically appear at δ ~9.0 ppm (d) and δ ~8.9 ppm (t).[7] |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons attached to the nitro groups, and the other aromatic carbons. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650 cm⁻¹), and the asymmetric and symmetric stretching of the nitro groups (around 1550 and 1350 cm⁻¹, respectively).[8][9][10] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Discovery

While this compound itself is primarily a chemical intermediate, its derivatives have emerged as a promising scaffold in the development of new therapeutic agents. The dinitrophenyl moiety is a key pharmacophore in several biologically active molecules.

Antitubercular Activity

Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5][11]

Mechanism of Action: Inhibition of DprE1

The primary molecular target for the antitubercular activity of many 3,5-dinitrophenyl-containing compounds is the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) enzyme.[1][12] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. The proposed mechanism involves the reduction of one of the nitro groups on the benzene ring by the FAD cofactor within the DprE1 active site, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme.[5]

Caption: DprE1 inhibition by a 3,5-dinitrophenyl derivative.

Quantitative Data: Antitubercular Activity of 3,5-Dinitrobenzoylhydrazone Derivatives

| Compound | Target | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Derivative 1 | M. tuberculosis | 0.24 - 7.8 | [11] |

| Derivative 2 | M. tuberculosis | 0.031 | [5] |

| Isoniazid (Control) | M. tuberculosis | ~0.03 | [5] |

Anticholinesterase Activity

Hydrazone derivatives of this compound have also been investigated for their potential to inhibit cholinesterase enzymes (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE).[13][14][15][16] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Cholinesterase Inhibition

Hydrazone derivatives can act as competitive or non-competitive inhibitors of cholinesterases. They bind to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve cognitive function. The binding interactions can involve hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the enzyme's active site.

References

- 1. Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H6N4O5 | CID 3329932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved This is an IR spectrum of 3-5 dinitrobenzoic | Chegg.com [chegg.com]

- 10. 3,5-Dinitrobenzoic acid(99-34-3) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrazone-sulfonate hybrids as potential cholinesterase inhibitors: design, synthesis and molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzohydrazide is a stable, crystalline organic compound with significant applications in both analytical chemistry and medicinal research. As a derivatizing agent, it facilitates the identification and quantification of aldehydes and ketones. Furthermore, emerging research has highlighted its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of antituberculosis drug discovery. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its biological activities and relevant signaling pathways.

Core Chemical and Physical Properties

This compound is a hydrazide derivative of 3,5-dinitrobenzoic acid. The presence of the two nitro groups on the benzene ring significantly influences its chemical reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄O₅ | [1][2] |

| Molecular Weight | 226.15 g/mol | [1][2] |

| CAS Number | 2900-63-2 | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 108-110 °C | [3] |

| Solubility | Data for the parent compound, 3,5-dinitrobenzoic acid, suggests solubility in ethanol and partial solubility in hot water. It is insoluble in water at 25°C. | [4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,5-Dinitrobenzhydrazide, 3,5-dinitrobenzoylhydrazine | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching of the hydrazide group, C=O stretching of the amide, and symmetric and asymmetric stretching of the nitro groups. |

| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the hydrazide group. The chemical shifts are influenced by the electron-withdrawing nitro groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and any aliphatic carbons if present in a derivative. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dinitrobenzoic acid.

Step 1: Synthesis of Methyl 3,5-dinitrobenzoate

-

Reaction: 3,5-dinitrobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and condenser, combine 3,5-dinitrobenzoic acid (1 equivalent), methanol (excess, ~12 equivalents), and concentrated sulfuric acid (~0.4 equivalents).[6]

-

Heat the mixture at reflux with stirring for approximately 26 hours.[6]

-

Allow the mixture to cool to room temperature, during which the product will precipitate.[6]

-

Isolate the solid product by filtration or centrifugation.[6]

-

Wash the collected solid with cold methanol to remove unreacted starting material and catalyst.[6]

-

Air dry the product to obtain methyl 3,5-dinitrobenzoate.[6]

-

Step 2: Synthesis of this compound

-

Reaction: Methyl 3,5-dinitrobenzoate is reacted with hydrazine hydrate to form the corresponding hydrazide.

-

Procedure:

-

Dissolve methyl 3,5-dinitrobenzoate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (a slight excess) to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the crystalline this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Derivatization of Aldehydes and Ketones

This compound reacts with the carbonyl group of aldehydes and ketones to form stable, crystalline 3,5-dinitrophenylhydrazones. These derivatives have sharp melting points, which can be used for identification purposes. The reaction is analogous to the well-established use of 2,4-dinitrophenylhydrazine (DNPH).

-

Reaction: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone.

-

General Procedure:

-

Dissolve a small amount of the unknown aldehyde or ketone in a suitable solvent (e.g., ethanol).

-

Prepare a saturated solution of this compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., sulfuric acid or phosphoric acid).

-

Mix the two solutions and allow the reaction to proceed at room temperature or with gentle warming.

-

The resulting 3,5-dinitrophenylhydrazone derivative will precipitate out of the solution.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and recrystallize to obtain a pure sample for melting point determination.

-

The purified derivative can also be analyzed by techniques such as HPLC-UV, as the dinitrophenylhydrazone moiety is a strong chromophore.[7][8]

-

Biological Activity and Signaling Pathway

Recent studies have identified this compound and its derivatives as promising antitubercular agents.[3] The proposed mechanism of action involves the inhibition of a key enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.

Antitubercular Activity

Derivatives of 3,5-dinitrobenzamide, which are structurally very similar to this compound, have been shown to inhibit the enzyme decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase (DprE1).[1] This enzyme is a critical component of the DprE1-DprE2 complex, which is essential for the synthesis of the mycobacterial cell wall.[9][10]

The DprE1-DprE2 complex catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[9][10] DPA is the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[11][12] Inhibition of DprE1 blocks the production of DPA, leading to the disruption of cell wall synthesis and ultimately bacterial death.[3][11]

The proposed mechanism of inhibition by nitroaromatic compounds like 3,5-dinitrobenzamide derivatives involves the reduction of a nitro group to a nitroso intermediate by the reduced flavin cofactor of DprE1.[12] This reactive intermediate then forms a covalent adduct with a cysteine residue in the active site of DprE1, leading to irreversible inhibition.[3]

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical compound with established utility in analytical chemistry and significant potential in medicinal chemistry. Its ability to efficiently derivatize carbonyl compounds makes it a valuable tool for qualitative and quantitative analysis. The discovery of its antitubercular activity through the inhibition of the essential DprE1 enzyme opens new avenues for the development of urgently needed drugs to combat tuberculosis. This technical guide provides a solid foundation for researchers and scientists working with or exploring the applications of this important molecule.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C7H6N4O5 | CID 3329932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 99-34-3 CAS | 3,5-DINITROBENZOIC ACID | Acids-Organic | Article No. 03450 [lobachemie.com]

- 6. prepchem.com [prepchem.com]

- 7. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Dinitrobenzohydrazide

This technical guide provides a comprehensive overview of the synthesis pathway for 3,5-Dinitrobenzohydrazide, a valuable reagent in various chemical and pharmaceutical research applications. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis. This guide details the core chemical transformations, experimental protocols, and quantitative data associated with the synthesis.

Introduction

This compound is an organic compound characterized by a benzohydrazide core with two nitro group substituents. It serves as a crucial building block and derivatizing agent in organic chemistry. Its synthesis is typically achieved through a two-step process commencing from 3,5-dinitrobenzoic acid. This guide will elaborate on the preparation of the starting material and its subsequent conversion to the final product.

Overall Synthesis Pathway

The synthesis of this compound follows a sequential two-step process. The first step involves the formation of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid. The subsequent step is the reaction of the synthesized 3,5-dinitrobenzoyl chloride with hydrazine hydrate to yield the final product, this compound.

Figure 1: Overall synthesis pathway of this compound.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

The precursor, 3,5-dinitrobenzoic acid, is synthesized via the nitration of benzoic acid.[1] This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring, directed to the meta positions by the deactivating carboxylic acid group.

Experimental Protocol

A common method for the synthesis of 3,5-dinitrobenzoic acid involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[2][3]

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Water

-

50% Ethanol (for recrystallization)

Procedure:

-

In a round-bottomed flask, dissolve benzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid to the cooled solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is heated to facilitate the dinitration. The temperature is typically maintained at 135-145°C.[2]

-

Upon completion of the reaction, the mixture is cooled and poured over crushed ice to precipitate the crude 3,5-dinitrobenzoic acid.

-

The precipitate is collected by vacuum filtration and washed with cold water until the washings are free of acid.

-

The crude product is then purified by recrystallization from hot 50% ethanol to yield pale yellow crystals.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Benzoic Acid | [2] |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [2][3] |

| Yield | 54-58% | [2] |

| Melting Point | 205-207 °C | [2] |

Step 2: Synthesis of this compound

This step involves two sequential reactions: the conversion of 3,5-dinitrobenzoic acid to its more reactive acyl chloride derivative, followed by the reaction of the acyl chloride with hydrazine.

Formation of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoyl chloride is prepared by treating 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] The use of 3,5-dinitrobenzoyl chloride is advantageous for derivatizing sensitive compounds.[1][4]

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol describes the conversion of 3,5-dinitrobenzoic acid to this compound.

Materials:

-

3,5-Dinitrobenzoic acid

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃) solution

-

Appropriate solvent for recrystallization

Procedure:

-

In a dry reaction vessel, mix 3,5-dinitrobenzoic acid with phosphorus pentachloride.[5]

-

Stir the mixture until it becomes a liquid, indicating the formation of 3,5-dinitrobenzoyl chloride.

-

The crude 3,5-dinitrobenzoyl chloride is then carefully reacted with hydrazine hydrate. This reaction is typically exothermic and may require cooling.

-

After the reaction is complete, the mixture is poured into ice-cold water to precipitate the crude this compound.

-

The precipitate is collected and washed with a sodium bicarbonate solution to remove any unreacted acid.

-

The final product is purified by recrystallization from a suitable solvent.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Dinitrobenzoic Acid | [6] |

| Intermediate | 3,5-Dinitrobenzoyl Chloride | [4][6] |

| Reagent | Hydrazine Hydrate | [6] |

| Molecular Formula | C₇H₆N₄O₅ | [7][8] |

| Molecular Weight | 226.15 g/mol | [7] |

Conclusion

The synthesis of this compound is a well-established process involving the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by its conversion to the corresponding acid chloride and subsequent reaction with hydrazine. This guide provides the fundamental procedures and data necessary for the successful synthesis of this important chemical intermediate. Researchers should always adhere to standard laboratory safety practices when handling the corrosive and hazardous reagents involved in this synthesis.

References

- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. hansshodhsudha.com [hansshodhsudha.com]

- 6. prepchem.com [prepchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C7H6N4O5 | CID 3329932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dinitrobenzohydrazide

Abstract

3,5-Dinitrobenzohydrazide is an organic compound characterized by a benzene ring functionalized with two nitro groups and a hydrazide moiety. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, tabular format. Furthermore, this document explores the compound's relevance as a versatile scaffold in the development of novel therapeutic agents, particularly in the context of antituberculosis drug discovery.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₆N₄O₅, is a derivative of benzoic acid. The core of the molecule is a phenyl ring, with a carbohydrazide group (-CONHNH₂) attached. Two nitro groups (-NO₂) are substituted at the meta-positions (3 and 5) relative to the hydrazide group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

The IUPAC name for this compound is this compound. It is also commonly referred to as 3,5-Dinitrobenzhydrazide or 3,5-dinitrobenzoylhydrazine.

Physicochemical Data

Key quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄O₅ | |

| Molecular Weight | 226.15 g/mol | |

| CAS Number | 2900-63-2 | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)NN | |

| InChI Key | IJVPILVRNBBRSO-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of a 3,5-dinitrobenzoic acid derivative with hydrazine. A common laboratory-scale protocol involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride, followed by reaction with hydrazine hydrate.

Experimental Protocols

This protocol describes a representative synthesis starting from 3,5-dinitrobenzoic acid.

-

Acid Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dinitrobenzoic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux gently for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution (SO₂ and HCl) has ceased.

-

Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride can be used directly in the next step.

-

Hydrazinolysis: Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable dry solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath.

-

Addition of Hydrazine: Slowly add a slight excess of hydrazine hydrate, dissolved in the same solvent, to the cooled solution with vigorous stirring. A precipitate will form immediately.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Isolation and Purification: Filter the solid product and wash it with cold water to remove hydrazine hydrochloride. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The overall synthesis workflow is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are recorded on a standard NMR spectrometer (e.g., 60 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk.

-

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). Electron ionization (EI) is a common method for generating ions. The resulting spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Spectroscopic Data Summary

The structural identity and purity of synthesized this compound are confirmed by various spectroscopic techniques. The key data from these analyses are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydrazide group protons. Due to the symmetrical substitution on the benzene ring, the two protons at positions 2 and 6 are chemically equivalent, as is the proton at position 4.

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~9.0 | Doublet (d) | 2 x Ar-H (H-2, H-6) |

| ~8.9 | Triplet (t) | 1 x Ar-H (H-4) |

| Exchangeable | Broad Singlet | -CO-NH -NH₂ |

Note: The exact chemical shifts of the -NH and -NH₂ protons are variable and depend on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The analysis is based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 3400 | N-H Stretching | Hydrazide (-NH₂) |

| 3200 - 3300 | N-H Stretching | Hydrazide (-CONH-) |

| ~1660 | C=O Stretching (Amide I) | Carbonyl (-C=O) |

| 1530 - 1560 | Asymmetric N=O Stretching | Nitro (-NO₂) |

| 1340 - 1370 | Symmetric N=O Stretching | Nitro (-NO₂) |

| ~1600, ~1475 | C=C Stretching | Aromatic Ring |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions resulting from the cleavage of specific bonds.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 226 | [M]⁺ (Molecular Ion) |

| 195 | [M - NHNH₂]⁺ |

| 149 | [M - NHNH₂ - NO₂]⁺ |

Biological Relevance and Applications in Drug Development

While this compound itself is primarily a chemical intermediate, the benzohydrazide scaffold is of significant interest to drug development professionals. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Of particular note is the use of this compound as a precursor for synthesizing 3,5-dinitrobenzoylhydrazone derivatives. These derivatives have been investigated as potential antituberculosis agents. The general workflow for this drug discovery process involves synthesizing a library of compounds from the parent hydrazide and screening them for biological activity.

The diagram below illustrates a typical workflow for developing new drug candidates from a lead scaffold like this compound.

An In-depth Technical Guide to 3,5-Dinitrobenzohydrazide: Synthesis, Derivatization, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzohydrazide is a versatile chemical intermediate primarily utilized as a scaffold in the synthesis of a wide array of heterocyclic compounds and N-acylhydrazone derivatives. While not a direct analytical reagent for common assays, its derivatives have emerged as significant subjects of research in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound, its derivatization into biologically active molecules, and detailed protocols for the evaluation of their antimycobacterial, anticholinesterase, and antioxidant properties. All quantitative data from cited studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Introduction

This compound (C7H6N4O5) is an organic compound characterized by a benzohydrazide core substituted with two nitro groups at the 3 and 5 positions of the benzene ring.[1] This dinitro substitution significantly influences the electronic properties of the molecule, making the hydrazide moiety a reactive nucleophile and the aromatic ring susceptible to further chemical modifications. Its primary utility lies in its role as a precursor for the synthesis of more complex molecules, particularly N'-substituted benzylidene-3,5-dinitrobenzohydrazides, which have demonstrated a range of biological activities.[2][3] This guide will delve into the synthetic pathways involving this compound and the subsequent evaluation of its derivatives as potential therapeutic agents.

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a multi-step process that begins with the nitration of benzoic acid. The subsequent conversion to the acid chloride, followed by reaction with hydrazine, yields the core compound. This is then typically reacted with various aldehydes to produce a library of N'-substituted derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 3,5-dinitrobenzoic acid.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoic acid is converted to its more reactive acid chloride derivative, 3,5-dinitrobenzoyl chloride, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]

Step 2: Synthesis of this compound

3,5-Dinitrobenzoyl chloride is then reacted with hydrazine hydrate to yield this compound.[5]

Synthesis of N'-(Substituted benzylidene)-3,5-dinitrobenzohydrazides

The hydrazide group of this compound readily undergoes condensation reactions with the carbonyl group of aldehydes to form N'-substituted benzylidene-3,5-dinitrobenzohydrazides (also known as 3,5-dinitrobenzoylhydrazones).[3]

Biological Activities and Applications

Derivatives of this compound have been investigated for a variety of biological activities, with the most prominent being their potential as antimycobacterial, anticholinesterase, and antioxidant agents.

Antimycobacterial Activity

Several studies have highlighted the potential of 3,5-dinitrobenzoylhydrazone derivatives as antituberculosis agents. These compounds have shown promising activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

Quantitative Data: Antimycobacterial Activity

| Compound | Substituent on Benzylidene Ring | MIC (µg/mL) against M. tuberculosis H37Rv |

| 2 | 2-hydroxy | 0.48 |

| 3 | 3-hydroxy | 3.9 |

| 4 | 4-hydroxy | 0.97 |

| 5 | 2-chloro | 0.24 |

| 6 | 3-chloro | 3.9 |

| 7 | 4-chloro | 0.97 |

| 8 | 2-nitro | 7.8 |

| 9 | 3-nitro | 0.48 |

| 10 | 4-nitro | 0.48 |

| 11 | 3,4-dichloro | 0.24 |

| 12 | 3,5-dichloro | 0.48 |

| 13 | 2,4-dihydroxy | 1.9 |

| 14 | 2-hydroxy-3-methoxy | 0.97 |

| 15 | 4-hydroxy-3-methoxy | 0.97 |

| 16 | 4-(dimethylamino) | 7.8 |

| 17 | 4-hydroxy-3,5-dimethoxy | 0.48 |

| Isoniazid (Control) | - | 0.03 |

| Data sourced from Valverde et al. (2022)[3] |

Anticholinesterase Activity

Derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Quantitative Data: Anticholinesterase Activity

| Compound | Substituent on Benzylidene Ring | % Inhibition of AChE at 200 µM |

| IIIa | 2-{[4-methylbenzenesulfonyl]oxy} | 75.31 ± 0.28 |

| IIIb | 2-{[4-fluorobenzenesulfonyl]oxy} | 77.13 ± 0.14 |

| IIIc | 2-{[4-chlorobenzenesulfonyl]oxy} | 70.29 ± 0.35 |

| IIId | 2-{[4-bromobenzenesulfonyl]oxy} | 68.15 ± 0.41 |

| IIIe | 4-{[4-methylbenzenesulfonyl]oxy} | 65.28 ± 0.22 |

| IIIf | 4-{[4-fluorobenzenesulfonyl]oxy} | 69.84 ± 0.56 |

| IIIg | 4-{[4-chlorobenzenesulfonyl]oxy} | 72.17 ± 0.19 |

| IIIh | 4-{[4-methoxybenzenesulfonyl]oxy} | 74.12 ± 0.33 |

| Galanthamine (Control) | - | 78.14 ± 0.65 |

| Data sourced from a 2020 study on N-Acylhydrazones.[2] |

Antioxidant Activity

The antioxidant potential of this compound derivatives has been assessed through various assays, including the cupric ion reducing antioxidant capacity (CUPRAC) method.

Quantitative Data: Antioxidant Activity (CUPRAC Assay)

| Compound | Substituent on Benzylidene Ring | Absorbance at 450 nm |

| IIIa | 2-{[4-methylbenzenesulfonyl]oxy} | 0.415 ± 0.004 |

| IIIb | 2-{[4-fluorobenzenesulfonyl]oxy} | 0.389 ± 0.002 |

| IIIc | 2-{[4-chlorobenzenesulfonyl]oxy} | 0.351 ± 0.003 |

| IIId | 2-{[4-bromobenzenesulfonyl]oxy} | 0.311 ± 0.005 |

| IIIe | 4-{[4-methylbenzenesulfonyl]oxy} | 0.452 ± 0.001 |

| IIIf | 4-{[4-fluorobenzenesulfonyl]oxy} | 0.511 ± 0.002 |

| IIIg | 4-{[4-chlorobenzenesulfonyl]oxy} | 0.489 ± 0.004 |

| IIIh | 4-{[4-methoxybenzenesulfonyl]oxy} | 0.523 ± 0.003 |

| BHA (Control) | - | 1.254 ± 0.008 |

| BHT (Control) | - | 1.198 ± 0.005 |

| α-TOC (Control) | - | 1.312 ± 0.006 |

| Data sourced from a 2020 study on N-Acylhydrazones.[2] |

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid

This protocol is adapted from Organic Syntheses.[6]

-

In a 2-liter round-bottomed flask, add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

-

In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C using a cold water bath.

-

Cover the flask and let it stand for at least one hour.

-

Heat the mixture on a steam bath for 4 hours.

-

Allow the mixture to cool to room temperature, then add an additional 75 ml of fuming nitric acid.

-

Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

-

Cool the reaction mixture and pour it into a mixture of 800 g of ice and 800 ml of water.

-

After 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid using suction and wash with water until the washings are free of sulfates.

-

Recrystallize the crude product from 275 ml of hot 50% ethanol to yield purified 3,5-dinitrobenzoic acid.

General Protocol for Synthesis of this compound

This is a general procedure based on the reaction of acid chlorides with hydrazine hydrate.

-

Dissolve 3,5-dinitrobenzoyl chloride in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess (typically 2-3 equivalents) of hydrazine hydrate to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

General Protocol for Synthesis of N'-(Substituted benzylidene)-3,5-dinitrobenzohydrazides

This protocol is a general method for the synthesis of hydrazones.[3]

-

Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottomed flask.

-

Add 1 mmol of the desired substituted benzaldehyde to the solution.

-

Add a catalytic amount (2-3 drops) of a suitable acid catalyst (e.g., glacial acetic acid, concentrated sulfuric acid).

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, DMF) to obtain the purified N'-(substituted benzylidene)-3,5-dinitrobenzohydrazide.

Protocol for Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is based on the MABA method.

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microplate, perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth to achieve the desired concentration range.

-

Prepare an inoculum of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the bacterial suspension to each well containing the test compound.

-

Include a drug-free control (bacteria and medium) and a medium-only control (sterility control). Isoniazid can be used as a positive control drug.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plate at 37°C for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the spectrophotometric method developed by Ellman.

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

14 mM acetylthiocholine iodide (ATCI) in deionized water

-

Acetylcholinesterase (AChE) solution in phosphate buffer

-

Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

-

Calculation: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

While specific molecular signaling pathways for the biological activities of this compound derivatives are not extensively elucidated in the current literature, the experimental workflows for their synthesis and evaluation can be clearly defined.

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Conclusion

This compound serves as a valuable and reactive intermediate in the synthesis of novel compounds with potential therapeutic applications. Its derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, as well as promising anticholinesterase and antioxidant properties. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the structure-activity relationships of this class of compounds. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action to advance their potential as novel therapeutic agents.

References

An In-depth Technical Guide to 3,5-Dinitrobenzohydrazide: Safety, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dinitrobenzohydrazide, a chemical compound of interest in medicinal chemistry. This document consolidates critical safety data, physicochemical properties, and key experimental findings to support its handling, evaluation, and potential application in research and drug development.

Chemical Identity and Properties

This compound is a carbohydrazide compound with the molecular formula C₇H₆N₄O₅.[1][2] It is also known by several synonyms, including 3,5-Dinitrobenzhydrazide and 3,5-dinitrobenzoylhydrazine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 226.15 g/mol | [1] |

| CAS Number | 2900-63-2 | [1] |

| Appearance | Solid | N/A |

| Melting Point | 157-158°C | [3] |

| IUPAC Name | This compound | [1] |

| InChI Key | IJVPILVRNBBRSO-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)NN | [1] |

Safety and Hazard Information

Comprehensive safety data is paramount for the responsible handling of this compound in a laboratory setting. This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Source: Aggregated GHS information from 39 reports by companies to the ECHA C&L Inventory.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to its potential as a skin sensitizer, strict adherence to safety protocols is essential.

Table 3: Recommended Handling and Personal Protective Equipment

| Precautionary Area | Recommendation |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. |

| In Case of Skin Contact | Wash with plenty of water. If skin irritation or rash occurs, get medical help. Take off contaminated clothing and wash it before reuse. |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |

Experimental Protocols

Recent studies have highlighted the potential of this compound and its derivatives as antituberculosis agents.[3] The following section details a representative experimental protocol for assessing the in vitro antimycobacterial activity and cytotoxicity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from a study evaluating the antitubercular activity of 3,5-dinitrobenzoylhydrazone derivatives.[3]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

96-well microtiter plates

-

Resazurin sodium salt

-

Sterile deionized water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve a range of test concentrations.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 7 days.

-

Addition of Resazurin: After incubation, add a freshly prepared solution of resazurin to each well and incubate for a further 24-48 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Results from a study on this compound:

-

MIC against M. tuberculosis H37Rv: >250 µg/ml[3]

Cytotoxicity Assay against Macrophage and VERO Cells

Objective: To evaluate the toxicity of this compound against mammalian cell lines to determine its selectivity index.

Materials:

-

J774.A1 macrophage or VERO cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

-

DMSO

Procedure:

-

Cell Seeding: Seed J774.A1 or VERO cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add serial dilutions of this compound (prepared in DMEM) to the wells and incubate for 48 hours.

-

MTT Assay: After incubation, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Results from a study on this compound:

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Determining 50% Cytotoxic Concentration (CC₅₀).

Signaling Pathways and Mechanism of Action

Currently, the specific mechanism of action and the signaling pathways affected by this compound have not been elucidated in the scientific literature. The observed antitubercular activity of its derivatives suggests a potential for targeting essential pathways within Mycobacterium tuberculosis. However, further research is required to identify the precise molecular targets and to understand its broader effects on cellular signaling in both prokaryotic and eukaryotic systems. The general mechanism for many nitro-aromatic compounds involves reductive activation to generate reactive nitrogen species that can induce cellular damage.

Conclusion

This compound is a compound with potential as a scaffold for the development of new therapeutic agents, particularly in the area of antituberculosis drug discovery. While it exhibits low in vitro activity in its parent form, its derivatives have shown promising results.[3] This guide provides essential safety and handling information, along with detailed experimental protocols for its biological evaluation. Future research should focus on elucidating its mechanism of action to better understand its therapeutic potential and to guide the design of more potent and selective derivatives. Researchers and drug development professionals should exercise appropriate caution, adhering to the safety guidelines outlined in this document, when working with this compound.

References

The Principle of 3,5-Dinitrobenzohydrazide Derivatization: A Technical Guide

A Note to the Reader: Extensive research for a standardized colorimetric method for the quantitative analysis of reducing sugars using 3,5-Dinitrobenzohydrazide (DNBH) did not yield established protocols or significant literature. It is highly probable that DNBH is not a commonly used reagent for this specific application. However, the closely related compound, 3,5-Dinitrosalicylic acid (DNS or DNSA), is a widely accepted and extensively documented reagent for the same purpose. The underlying chemical principle of both compounds relies on the reduction of their dinitro functional groups by the free carbonyl groups of reducing sugars.

This guide will, therefore, focus on the well-established principles and protocols of the 3,5-Dinitrosalicylic acid (DNSA) method as a comprehensive and practical alternative for researchers, scientists, and drug development professionals.

Core Principle: A Redox Reaction for Quantification

The quantification of reducing sugars using 3,5-Dinitrosalicylic acid is a colorimetric method based on a redox reaction. In an alkaline environment and upon heating, the aldehyde or ketone group of a reducing sugar reduces one of the nitro groups of the yellow-colored 3,5-dinitrosalicylic acid to an amino group. This reaction results in the formation of 3-amino-5-nitrosalicylic acid, a reddish-brown compound. The intensity of the color produced is directly proportional to the concentration of the reducing sugar present in the sample. The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength, typically 540 nm, to determine the sugar concentration.

Chemical Reaction Mechanism

The fundamental reaction involves the oxidation of the sugar and the reduction of the dinitrosalicylic acid. The aldehyde or ketone group of the reducing sugar is oxidized to a carboxylic acid group, while the nitro group at the 3-position of the DNSA molecule is reduced to an amino group.

Caption: Redox reaction between a reducing sugar and DNSA.

Experimental Protocol: Quantification of Reducing Sugars using DNSA

This protocol outlines the steps for determining the concentration of a reducing sugar, such as glucose, in a sample.

Reagents and Materials

-

3,5-Dinitrosalicylic Acid (DNSA) Reagent:

-

3,5-Dinitrosalicylic acid

-

Sodium hydroxide (NaOH)

-

Rochelle salt (Potassium sodium tartrate)

-

Phenol (optional, to enhance color stability)

-

Sodium sulfite (optional, to prevent oxidative degradation)

-

Distilled water

-

-

Standard Reducing Sugar Solution: (e.g., Glucose solution of a known concentration)

-

Sample solution containing the unknown concentration of reducing sugar

-

Test tubes

-

Pipettes

-

Vortex mixer

-

Boiling water bath

-

Spectrophotometer

-

Cuvettes

Experimental Workflow

Caption: Workflow for reducing sugar quantification using the DNSA method.

Detailed Methodology

-

Preparation of DNSA Reagent:

-

Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2M NaOH.

-

Separately, dissolve 30 g of Rochelle salt in 50 mL of warm distilled water.

-

Mix the two solutions.

-

(Optional) Add a small amount of phenol and sodium sulfite.

-

Bring the final volume to 100 mL with distilled water. Store in a dark bottle.

-

-

Preparation of Standard Curve:

-

Prepare a stock solution of a standard reducing sugar (e.g., 1 mg/mL glucose).

-

From the stock solution, prepare a series of dilutions to obtain known concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL).

-

-

Sample Reaction:

-

Pipette 1 mL of each standard dilution and the unknown sample solution into separate, labeled test tubes.

-

Prepare a blank by pipetting 1 mL of distilled water into a separate test tube.

-

Add 1 mL of the DNSA reagent to each tube.

-

Mix the contents of each tube thoroughly using a vortex mixer.

-

Incubate all tubes in a boiling water bath for 5-15 minutes.

-

After incubation, cool the tubes to room temperature under running water.

-

Add 8 mL of distilled water to each tube and mix well.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 540 nm.

-

Use the blank to zero the spectrophotometer.

-

Measure the absorbance of each standard and the unknown sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance at 540 nm (y-axis) versus the known concentration of the reducing sugar standards (x-axis).

-

Determine the concentration of the reducing sugar in the unknown sample by interpolating its absorbance value on the standard curve.

-

Quantitative Data Presentation

The following table represents typical data obtained from a DNSA assay for the creation of a glucose standard curve.

| Glucose Concentration (mg/mL) | Absorbance at 540 nm |

| 0.0 (Blank) | 0.000 |

| 0.1 | 0.125 |

| 0.2 | 0.250 |

| 0.4 | 0.500 |

| 0.6 | 0.750 |

| 0.8 | 1.000 |

| 1.0 | 1.250 |

Note: These values are for illustrative purposes. Actual absorbance values may vary depending on the specific experimental conditions.

Logical Relationship of the Assay

Caption: Logical flow of the DNSA assay for reducing sugar quantification.

Conclusion

While the derivatization of reducing sugars with this compound for quantitative colorimetric analysis is not a widely documented method, the principle is effectively embodied in the 3,5-Dinitrosalicylic acid (DNSA) assay. The DNSA method is a robust, reliable, and straightforward technique for determining the concentration of reducing sugars in a variety of samples. Its reliance on a simple redox reaction that produces a stable, colored product makes it an invaluable tool for researchers and professionals in biochemistry, food science, and drug development. The detailed protocol and principles outlined in this guide provide a solid foundation for the successful implementation of this important analytical technique.

3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-dinitrobenzohydrazide, a versatile molecule with significant applications in analytical chemistry and notable potential in medicinal chemistry. This document details its synthesis, physicochemical properties, and its critical role as a derivatization agent for the analysis of carbonyl compounds. Furthermore, it explores the biological activities of its derivatives, particularly their promise as antitubercular agents, and elucidates the proposed mechanism of action.

Core Concepts and Applications

This compound is a hydrazine derivative of 3,5-dinitrobenzoic acid. Its chemical structure, characterized by a hydrazide functional group (-CONHNH2) and two nitro groups on the aromatic ring, underpins its primary applications. The hydrazide moiety serves as a reactive nucleophile, readily condensing with aldehydes and ketones to form stable hydrazone derivatives. The nitro groups, being strongly electron-withdrawing, enhance the reactivity of the hydrazide and provide a chromophore, facilitating the detection of the resulting hydrazones by UV-Vis spectroscopy.

The primary application of this compound lies in the derivatization of carbonyl compounds for their detection and quantification, particularly in complex matrices. This is crucial in various fields, including environmental analysis, food science, and biomedical research, where carbonyl compounds are often present at low concentrations and may lack a suitable chromophore for easy detection.

In the realm of drug development, derivatives of this compound, specifically 3,5-dinitrobenzoylhydrazones, have demonstrated significant potential as antitubercular agents. Research has shown that these compounds exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound and its parent compound, 3,5-Dinitrobenzoic acid, is presented below. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | This compound | 3,5-Dinitrobenzoic Acid |

| CAS Number | 2900-63-2[1][2] | 99-34-3[3] |

| Molecular Formula | C₇H₆N₄O₅[1][2] | C₇H₄N₂O₆[4] |

| Molecular Weight | 226.15 g/mol [1][2] | 212.12 g/mol [4] |

| Melting Point | Not available | 204-206 °C[3] |

| Appearance | Not available | White to pale yellow crystalline solid[3] |

| Solubility | Not available | Soluble in alcohol and glacial acetic acid; slightly soluble in water[3] |

| ¹H NMR | Not available | Not available |

| ¹³C NMR | Not available | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from benzoic acid. The first step involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, which is then converted to the corresponding acyl chloride and subsequently reacted with hydrazine hydrate.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

Reaction: Benzoic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid.

Protocol:

-

To a suitable reaction vessel, add concentrated sulfuric acid.

-

Slowly add benzoic acid while stirring and maintaining the temperature between 25-30°C.

-

Cool the mixture to 5-10°C.

-

Slowly add fuming nitric acid over a period of 90-120 minutes, ensuring the temperature does not exceed 45°C.

-

After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.

-

The reaction mixture is then cooled and poured into ice water to precipitate the 3,5-dinitrobenzoic acid.

-

The crude product is collected by filtration, washed with water until free of acid, and can be further purified by recrystallization from 50% ethanol.

Step 2: Synthesis of this compound

Reaction: 3,5-Dinitrobenzoic acid is first converted to 3,5-dinitrobenzoyl chloride, which then reacts with hydrazine to yield this compound.

Protocol:

-

3,5-Dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 3,5-dinitrobenzoyl chloride. This reaction is typically performed in an inert solvent under reflux.

-

The resulting 3,5-dinitrobenzoyl chloride is then slowly added to a solution of hydrazine hydrate in a suitable solvent, such as ethanol or tetrahydrofuran, at a low temperature (e.g., 0-5°C).

-

The reaction mixture is stirred for a specified period, allowing for the formation of this compound as a precipitate.

-

The product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials and byproducts, and then dried.

Experimental Protocols

Derivatization of Carbonyl Compounds for HPLC Analysis

This protocol is adapted from established methods for the derivatization of carbonyl compounds using hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH), which is structurally and functionally analogous to this compound.

Materials:

-

This compound (DNPH) derivatizing reagent: A solution of this compound in a suitable solvent (e.g., acetonitrile) acidified with a strong acid like sulfuric acid or phosphoric acid.

-

Sample containing carbonyl compounds (e.g., aldehydes, ketones).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

-

HPLC system with a UV-Vis detector.

-

Reversed-phase HPLC column (e.g., C18).

Procedure:

-

Sample Preparation: The sample containing the carbonyl compounds is dissolved in a suitable solvent. For aqueous samples, the pH may need to be adjusted to be acidic (pH 2-3) to facilitate the reaction.

-

Derivatization: An excess of the this compound derivatizing reagent is added to the sample solution. The mixture is then incubated at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.

-

Sample Cleanup (if necessary): For complex matrices, the derivatized sample may be passed through an SPE cartridge to remove interferences. The cartridge is first conditioned with an appropriate solvent, the sample is loaded, and then the hydrazone derivatives are eluted with a suitable solvent like acetonitrile.

-

HPLC Analysis: The derivatized sample (or the eluate from the SPE cartridge) is injected into the HPLC system. The 3,5-dinitrophenylhydrazone derivatives are separated on a reversed-phase column using a mobile phase gradient, typically consisting of acetonitrile and water.

-

Detection: The separated hydrazones are detected by a UV-Vis detector at a wavelength where the derivatives exhibit maximum absorbance (typically around 360 nm for DNPH derivatives).

-

Quantification: The concentration of each carbonyl compound is determined by comparing the peak area of its corresponding hydrazone derivative to a calibration curve prepared using standards of known concentrations.

Biological Activity and Mechanism of Action

Derivatives of this compound have emerged as a promising class of compounds in the development of new antitubercular drugs.

Antitubercular Activity

Several studies have reported that 3,5-dinitrobenzoylhydrazone derivatives exhibit potent in vitro activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5] Notably, this activity is often retained against multidrug-resistant strains of M. tuberculosis.[5]

The following table summarizes the antitubercular activity of selected 3,5-dinitrobenzoylhydrazone derivatives.

| Compound | Target Strain | MIC (µg/mL) | Reference |

| Derivative 1 | M. tuberculosis H37Rv | 0.24 - 7.8 | [5] |

| Derivative 2 | Multidrug-resistant M. tuberculosis | Activity maintained | [5] |

Mechanism of Action: The Deazaflavin-Dependent Nitroreductase (Ddn) Pathway

The antitubercular activity of many nitroaromatic compounds, likely including this compound derivatives, is dependent on their activation by a specific mycobacterial enzyme. This mechanism involves a prodrug activation strategy, where the relatively non-toxic nitroaromatic compound is converted into a toxic species within the mycobacterial cell.

The key enzyme in this pathway is the deazaflavin-dependent nitroreductase (Ddn).[1][6][7] This enzyme utilizes the reduced form of the cofactor F420 (F420H₂) to reduce the nitro group of the prodrug.[5][7] This reduction process generates reactive nitrogen species, such as nitric oxide (NO).[8][9] These reactive species are highly toxic to the bacterium and are believed to exert their bactericidal effect through multiple mechanisms, including the inhibition of mycolic acid synthesis and respiratory poisoning.[5][10][11][12]

This specific activation pathway within Mycobacterium tuberculosis contributes to the selective toxicity of these compounds against the bacterium with potentially lower toxicity to mammalian cells, which lack this specific enzyme system.

Conclusion

This compound is a valuable chemical entity with well-established applications in analytical chemistry and burgeoning potential in medicinal chemistry. Its utility as a derivatizing agent for carbonyl compounds is a cornerstone technique for researchers in diverse scientific disciplines. Furthermore, the potent antitubercular activity of its derivatives highlights a promising avenue for the development of novel therapeutics to combat tuberculosis. The elucidation of the deazaflavin-dependent nitroreductase activation pathway provides a rational basis for the design and optimization of new nitroaromatic drug candidates. This guide serves as a foundational resource for scientists and researchers working with or interested in the multifaceted applications of this compound.

References

- 1. Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.thermoscientific.com [apps.thermoscientific.com]

- 3. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]

- 4. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]

- 6. uniprot.org [uniprot.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]

The Discovery and Application of 3,5-Dinitrobenzohydrazide as a Reagent for Carbonyl Compounds: A Technical Guide